REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:5]([C:14]#[C:15][CH2:16][OH:17])=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:14]=[C:15]([CH2:16][OH:17])[N:8]([CH:9]3[CH2:13][CH2:12][CH2:11][CH2:10]3)[C:6]=2[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC1CCCC1)C#CCO
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Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
856 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The content is stirred at 25° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A dry nitrogen-flushed 5 L 4-neck round bottom flask
|
Type
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TEMPERATURE
|
Details
|
the solution is warmed to 60° C
|
Type
|
TEMPERATURE
|
Details
|
This temperature is maintained for 1.5 h until the starting material
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to below 30±3° C
|
Type
|
DISTILLATION
|
Details
|
2, and distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
ADDITION
|
Details
|
79 g (100 mL) of 2-propanol is added
|
Type
|
STIRRING
|
Details
|
The sample is stirred for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
1000 g (1000 mL) of water then add slowly over 30 min The sample
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
is stirred at 20±3° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed twice with 200 g (2×100 mL) of water
|
Type
|
CUSTOM
|
Details
|
The solids are dried at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to afford Compound A1c as a tan, crystalline solid, mp=174-176° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=CC2=C(N1)N(C(=C2)CO)C2CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |